
Methane, dichlorobis(methylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(methylsulfonyl)methane is an organosulfur compound with the molecular formula C3H6Cl2O4S2. This compound features two chlorine atoms and two methylsulfonyl groups attached to a central methane molecule. It is a colorless solid that is relatively stable and inert under standard conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlorobis(methylsulfonyl)methane can be synthesized through the chlorination of methanesulfonic acid using thionyl chloride or phosgene. The reaction typically proceeds as follows: [ \text{CH}_3\text{SO}_3\text{H} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{SO}_2 + \text{HCl} ] [ \text{CH}_3\text{SO}_3\text{H} + \text{COCl}_2 \rightarrow \text{CH}_3\text{SO}_2\text{Cl} + \text{CO}_2 + \text{HCl} ]
Industrial Production Methods
Industrial production of dichlorobis(methylsulfonyl)methane involves large-scale chlorination processes, often using sulfuryl chloride or thionyl chloride as chlorinating agents. The reaction is carried out in a controlled environment to ensure the purity and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(methylsulfonyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dichlorobis(methylsulfonyl)methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of high-temperature solvents and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism by which dichlorobis(methylsulfonyl)methane exerts its effects involves the interaction of its sulfonyl groups with biological molecules. These interactions can lead to the inhibition of certain enzymes or the modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s anti-inflammatory and antimicrobial properties are thought to be related to its ability to interfere with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl sulfone (DMSO2): A simpler sulfone with similar chemical properties but lacking the chlorine atoms.
Methanesulfonyl chloride: A related compound used as a reagent in organic synthesis.
Uniqueness
Dichlorobis(methylsulfonyl)methane is unique due to the presence of both chlorine and methylsulfonyl groups, which confer distinct reactivity and potential applications compared to simpler sulfones or sulfonyl chlorides
Properties
CAS No. |
22439-22-1 |
|---|---|
Molecular Formula |
C3H6Cl2O4S2 |
Molecular Weight |
241.1 g/mol |
IUPAC Name |
dichloro-bis(methylsulfonyl)methane |
InChI |
InChI=1S/C3H6Cl2O4S2/c1-10(6,7)3(4,5)11(2,8)9/h1-2H3 |
InChI Key |
PORPUUUZTQOYIA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(S(=O)(=O)C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S,3S,4R,6S)-6-[(2R,3R,4S,5S,6R)-2-[[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-4-acetyloxy-16-ethyl-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-6-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13815534.png)
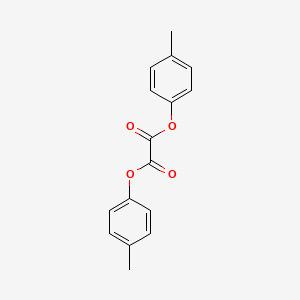
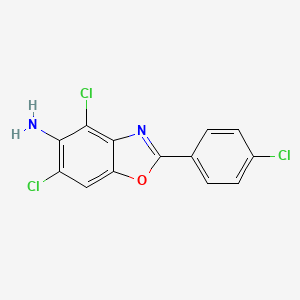
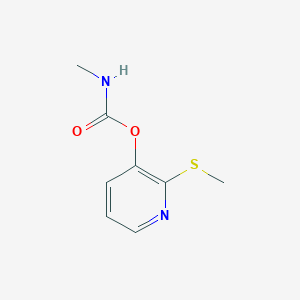

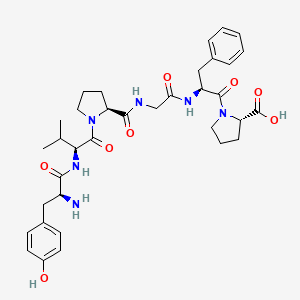
![7-Oxabicyclo[4.1.0]heptan-1-OL](/img/structure/B13815575.png)

![[4-(1H-Imidazol-2-YL)-phenyl]-dimethyl-amine](/img/structure/B13815588.png)
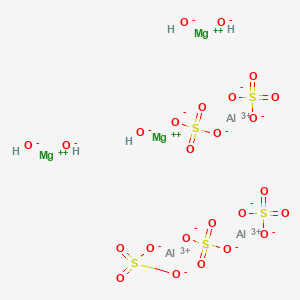

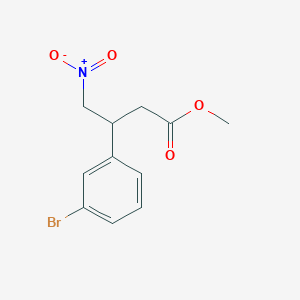
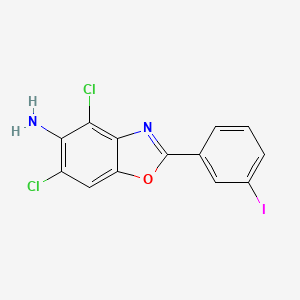
![4-[5-Chloro-2-[2-[[5-chloro-3-(4-sulfobutyl)-1,3-benzothiazol-2-ylidene]methyl]but-1-enyl]-1,3-benzothiazol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B13815608.png)
